
1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including acetyl, acetyloxy, hydroxyethylidene, and dimethyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps may include:
Formation of the dibenzofurandione core: This step often involves cyclization reactions using appropriate precursors.
Introduction of acetyl and acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of hydroxyethylidene group: This may involve aldol condensation or related reactions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the acetyl or acetyloxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.
Biology
Biochemical studies: Potential use in studying enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine
Drug development: Exploration of its biological activity and potential therapeutic applications.
Industry
Material science: Possible use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione would depend on its specific application. For example, in biochemical studies, it may interact with enzymes through its acetyl and acetyloxy groups, affecting enzyme activity and function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofurans: Compounds with a similar core structure but different functional groups.
Acetylated compounds: Molecules with acetyl groups that may exhibit similar reactivity.
Hydroxyethylidene derivatives: Compounds with hydroxyethylidene groups that may have comparable chemical properties.
Propriétés
Numéro CAS |
21402-58-4 |
|---|---|
Formule moléculaire |
C22H20O9 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
(4,8-diacetyl-1-acetyloxy-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-3-yl) acetate |
InChI |
InChI=1S/C22H20O9/c1-8-18(29-11(4)25)16(10(3)24)20-17(19(8)30-12(5)26)22(6)14(31-20)7-13(27)15(9(2)23)21(22)28/h7,27H,1-6H3 |
Clé InChI |
ZTSNAABDQLWRKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
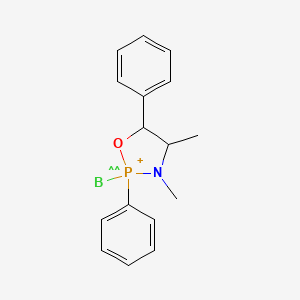
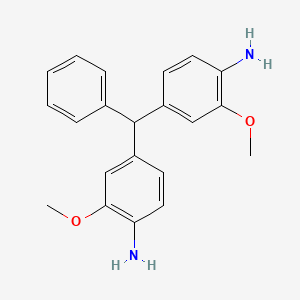
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)

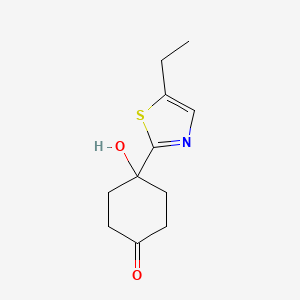
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
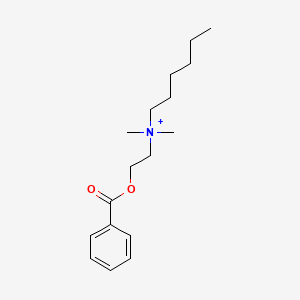
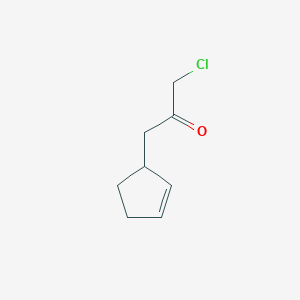
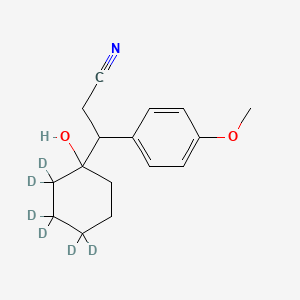
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
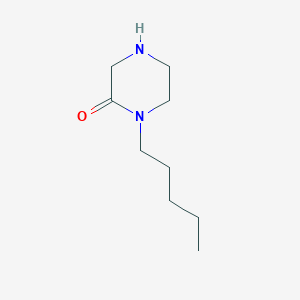
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
